6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tetrahydro-1,5-naphthyridine core with a methyl group at the 6th position and an isopropyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are meticulously controlled to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Lacks the methyl and isopropyl groups, making it less hydrophobic and potentially less bioactive.
6-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar structure but without the isopropyl group, which may affect its binding affinity and biological activity.
7-(Propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine: Lacks the methyl group, which can influence its chemical reactivity and interactions.
Uniqueness
6-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of both the methyl and isopropyl groups, which can enhance its hydrophobicity, binding affinity, and overall biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18N2 |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
6-methyl-7-propan-2-yl-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C12H18N2/c1-8(2)10-7-12-11(14-9(10)3)5-4-6-13-12/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
KGUQGLPBTJDSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1C(C)C)NCCC2 |
Origin of Product |
United States |
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